3-Chloro-5-fluoroaniline

Descripción general

Descripción

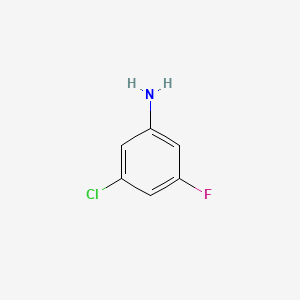

3-Chloro-5-fluoroaniline is an aniline derivative bearing chlorine and fluorine substituents at the 3- and 5-positions, respectively. It has the molecular formula C6H5ClFN and a molecular weight of 145.56 g/mol . This compound is widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Chloro-5-fluoroaniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 3-chloro-5-fluoronitrobenzene, followed by reduction of the nitro group to an amine . Another method includes the reaction of 3-chloro-5-fluorobenzonitrile with ammonia under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 3-chloro-5-fluoronitrobenzene using palladium on carbon as a catalyst . This method is preferred due to its high yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloro-5-fluoroaniline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.

Reductive Amination: The compound can be used in reductive amination reactions to form secondary and tertiary amines.

Palladium-Catalyzed Coupling: It participates in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form carbon-carbon and carbon-nitrogen bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reductive Amination: Reducing agents like sodium borohydride or hydrogen gas in the presence of a metal catalyst.

Palladium-Catalyzed Coupling: Palladium catalysts like Pd(PPh3)4 and bases such as potassium carbonate in solvents like toluene or ethanol.

Major Products Formed:

Nucleophilic Substitution: Substituted anilines with various functional groups.

Reductive Amination: Secondary and tertiary amines.

Palladium-Catalyzed Coupling: Biphenyl derivatives and substituted anilines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Active Pharmaceutical Ingredients (APIs)

3-Chloro-5-fluoroaniline is primarily utilized as a building block in the synthesis of various active pharmaceutical ingredients. Its structural features allow it to be integrated into molecular scaffolds for developing compounds with therapeutic effects. Notably, it is involved in the synthesis of antiviral agents targeting influenza A viruses, including H1N1 . Additionally, it serves as a precursor for glucocorticoid receptor agonists, which are used in treating inflammatory conditions .

Case Study: Antiviral Compounds

Research has demonstrated that derivatives of this compound exhibit significant antiviral activity. For example, compounds synthesized from this aniline derivative have shown efficacy against viral replication in cell culture models, highlighting its potential in developing new antiviral therapies .

Environmental Applications

Biodegradation Studies

The compound has been studied for its biodegradation potential in microbial systems. Research indicates that certain bacterial strains can degrade this compound effectively, making it a candidate for bioremediation efforts in contaminated environments. For instance, Comamonas testosteroni has been shown to enhance biofilm formation and biodegradation efficiency of chloroanilines, including this compound .

Table: Microbial Degradation of this compound

| Microorganism | Degradation Rate | Reference |

|---|---|---|

| Comamonas testosteroni | High | Wu et al., 2015 |

| Pseudomonas putida T57 | Moderate | Nitisakulkan et al., 2014 |

| Mixed microbial cultures | Variable | Boon et al., 2003 |

Material Science

Synthesis of Functional Materials

In material science, this compound is used to synthesize functional materials such as polymers and nanocomposites. Its fluorinated structure contributes to enhanced thermal stability and chemical resistance in polymeric materials .

Case Study: Polymer Development

A study demonstrated the incorporation of this compound into polymer matrices resulted in materials with improved mechanical properties and thermal stability compared to non-fluorinated analogs. These materials are being explored for applications in coatings and electronic devices .

Mecanismo De Acción

3-Chloro-5-fluoroaniline can be compared with other similar compounds such as 3-chloro-4-fluoroaniline and 4-chloro-3-fluoroaniline . While these compounds share similar structural features, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Comparación Con Compuestos Similares

Actividad Biológica

3-Chloro-5-fluoroaniline (C6H5ClFN, CAS 4863-91-6) is an aniline derivative characterized by the presence of chlorine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and its role as a building block in the synthesis of various pharmaceuticals.

| Property | Value |

|---|---|

| Molecular Formula | C6H5ClFN |

| Molecular Weight | 145.56 g/mol |

| Synonyms | 3-Chloro-5-fluorobenzenamine |

| IUPAC Name | This compound |

Synthesis and Applications

This compound is primarily utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting inflammatory and viral diseases. It serves as a precursor for glucocorticoid receptor agonists, which are important for treating conditions such as inflammation and autoimmune disorders. The synthesis involves reactions such as the Skraup reaction, where it reacts with acetone and iodine to form complex molecular structures .

Antiviral Properties

Research indicates that this compound is effective against the influenza A H1N1 virus. Its incorporation into molecular scaffolds allows for the development of antiviral agents that can inhibit viral replication. Studies have demonstrated that derivatives of this compound exhibit significant antiviral activity, making it a valuable candidate for drug development in combating influenza .

Anti-inflammatory Effects

The compound is also noted for its anti-inflammatory properties, particularly through its role in synthesizing glucocorticoid receptor agonists. These agonists modulate inflammatory pathways, providing therapeutic benefits in conditions like asthma and rheumatoid arthritis. The mechanism involves binding to the glucocorticoid receptor, leading to downstream effects that reduce inflammation .

Case Studies and Research Findings

- Antiviral Efficacy : A study highlighted the effectiveness of this compound derivatives against influenza viruses, demonstrating a dose-dependent inhibition of viral replication in vitro. The results indicated that these compounds could serve as potential leads for antiviral drug development .

- Glucocorticoid Receptor Agonism : In another study, a tetrahydroquinoline-based glucocorticoid receptor agonist synthesized from this compound showed promising anti-inflammatory activity in animal models, suggesting its potential application in clinical settings for treating inflammatory diseases .

Toxicological Profile

Despite its therapeutic potential, this compound poses certain health risks. It is classified under acute toxicity categories and can cause skin irritation, serious eye damage, and respiratory issues upon exposure. Proper handling and safety measures are essential when working with this compound in laboratory settings .

Q & A

Basic Research Questions

Q. What are the optimal analytical techniques for quantifying 3-Chloro-5-fluoroaniline in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry (HPLC-MS/MS) is recommended for sensitive quantification. For example, HPLC with electrochemical detection achieved a detection limit of ≤0.01 mg/L for a structurally similar compound (3-chloro-4-fluoroaniline) in urine, with a 4% coefficient of variation . Avoid gas chromatography (GC) due to the need for derivatization, which complicates workflow .

Q. How can researchers synthesize and characterize this compound with high purity?

- Methodological Answer : Synthesis typically involves halogenation of aniline derivatives under controlled conditions. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (e.g., F-NMR for fluorine environments) and high-resolution mass spectrometry (HRMS). For purity validation, use HPLC with inductively coupled plasma mass spectrometry (HPLC-ICPMS) for halogen-specific detection, as demonstrated for 3-chloro-4-fluoroaniline .

Advanced Research Questions

Q. How to design experiments to identify metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Use radiolabeled C or Cl isotopes to track metabolites in vivo. Combine HPLC-MS/MS for structural elucidation with F-NMR for fluorine-specific metabolite profiling. For example, in rats, 3-chloro-4-fluoroaniline was rapidly metabolized into sulfate and glucuronide conjugates, identified via multi-technique workflows . Dose selection (e.g., 50 mg/kg) is critical for metabolite detection via NMR .

Q. How to resolve contradictions in reported metabolic data for halogenated anilines?

- Methodological Answer : Cross-validate findings using orthogonal methods. For instance, discrepancies in metabolite quantification between radioassay and F-NMR for 3-chloro-4-fluoroaniline were resolved by comparing dose-dependent excretion patterns and validating with HPLC-ICPMS . Apply iterative data triangulation, as emphasized in qualitative research frameworks .

Q. What methodologies are suitable for assessing environmental persistence of this compound when degradation data are limited?

- Methodological Answer : Use predictive models (e.g., EPI Suite) for biodegradation and bioaccumulation potential. If experimental data are lacking, conduct soil mobility studies via column chromatography and compare with structurally related compounds (e.g., 3-chloro-4-fluoroaniline derivatives). Note that persistence may vary with halogen positioning, as seen in difluoroaniline analogs .

Q. Data Analysis and Interpretation

Q. How to optimize detection limits for trace metabolites of this compound in complex matrices?

- Methodological Answer : Employ isotope dilution mass spectrometry (IDMS) with S or Cl isotopes for precision. For example, HPLC-ICPMS with Cl detection enabled metabolite quantification at low doses (5 mg/kg) in rat urine . Pre-concentration techniques (e.g., solid-phase extraction) further enhance sensitivity .

Q. What statistical approaches are recommended for handling variability in metabolic studies?

- Methodological Answer : Use multivariate analysis (e.g., principal component analysis) to differentiate biological variability from technical noise. For dose-response studies, apply non-linear regression models to metabolite excretion profiles, as demonstrated in 3-chloro-4-fluoroaniline research .

Q. Ethical and Data-Sharing Considerations

Q. How to reconcile open-data requirements with privacy concerns in toxicological studies?

- Methodological Answer : Implement de-identification protocols for biological data, such as aggregating metadata and using pseudonymization. Refer to frameworks like the European Open Science Cloud for balancing transparency with ethical standards, particularly when handling sensitive health data .

Propiedades

IUPAC Name |

3-chloro-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIFAHAICWJMRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370528 | |

| Record name | 3-Chloro-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4863-91-6 | |

| Record name | 3-Chloro-5-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4863-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.